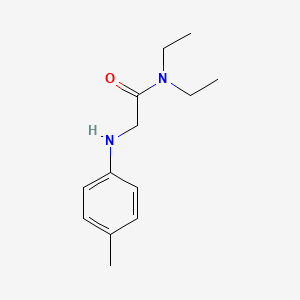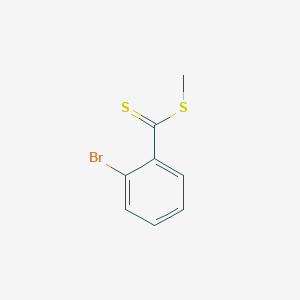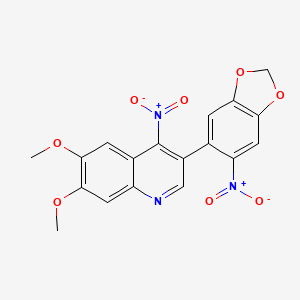![molecular formula C21H25F2NO B12538781 Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- CAS No. 799814-15-6](/img/structure/B12538781.png)
Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a synthetic organic compound that features a difluoromethyl group and a trimethylbutyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under radical conditions . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and safety of the radical difluoromethylation process. Additionally, optimizing reaction parameters such as temperature, pressure, and reagent concentrations is crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
- Benzamide, 2-(chloromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
- Benzamide, 2-(bromomethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Uniqueness
Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.
Propiedades
Número CAS |
799814-15-6 |
|---|---|
Fórmula molecular |
C21H25F2NO |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-N-[2-(4,4-dimethylpentan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H25F2NO/c1-14(13-21(2,3)4)15-9-7-8-12-18(15)24-20(25)17-11-6-5-10-16(17)19(22)23/h5-12,14,19H,13H2,1-4H3,(H,24,25) |
Clave InChI |
NUSGMYZBLSMAHM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
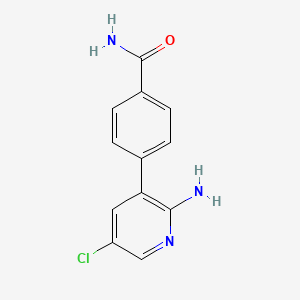
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
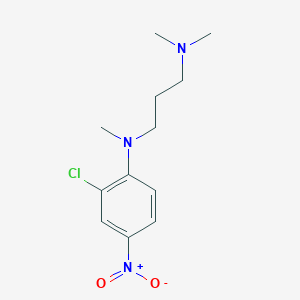
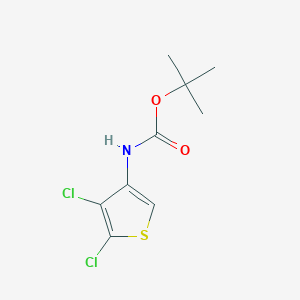
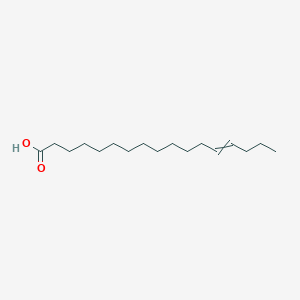
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
